molecular formula C9H9NO B7722432 Cinnamaldehyde oxime CAS No. 20707-70-4

Cinnamaldehyde oxime

Cat. No. B7722432
M. Wt: 147.17 g/mol
InChI Key: RUQDOYIAKHIMAN-DAAQNPAKSA-N
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Patent
US05438143

Procedure details

53.3 grams of cinnamaldehyde (0.40 mols) was added to a solution of 39.1 grams of hydroxylamine sulfate (0.48 mols) in 79.5 grams of water. The mixture was cooled in an icewater bath to 3° C. Then a solution of 17.7 grams of NaOH (0.44 mol) in 17.7 grams of water was added over a period of 25 minutes. The formed cinnamaldehyde oxime precipitated. The reaction mixture was warmed to roomtemperature and the crude product was filtered. After recrystallization from toluene pure cinnamaldehyde oxime was obtained as white crystals. Yield: 70%.
Quantity
53.3 g
Type
reactant
Reaction Step One
Quantity
39.1 g
Type
reactant
Reaction Step One
Name
Quantity
79.5 g
Type
solvent
Reaction Step One
Name
Quantity
17.7 g
Type
reactant
Reaction Step Two
Name
Quantity
17.7 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.S(O)(O)(=O)=O.[NH2:16][OH:17].[OH-].[Na+]>O>[CH:1](=[N:16][OH:17])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
53.3 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)=O
Name
Quantity
39.1 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NO
Name
Quantity
79.5 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
17.7 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
17.7 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The formed cinnamaldehyde oxime precipitated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to roomtemperature
FILTRATION
Type
FILTRATION
Details
the crude product was filtered
CUSTOM
Type
CUSTOM
Details
After recrystallization from toluene pure cinnamaldehyde oxime
CUSTOM
Type
CUSTOM
Details
was obtained as white crystals

Outcomes

Product
Name
Type
Smiles
C(C=CC1=CC=CC=C1)=NO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05438143

Procedure details

53.3 grams of cinnamaldehyde (0.40 mols) was added to a solution of 39.1 grams of hydroxylamine sulfate (0.48 mols) in 79.5 grams of water. The mixture was cooled in an icewater bath to 3° C. Then a solution of 17.7 grams of NaOH (0.44 mol) in 17.7 grams of water was added over a period of 25 minutes. The formed cinnamaldehyde oxime precipitated. The reaction mixture was warmed to roomtemperature and the crude product was filtered. After recrystallization from toluene pure cinnamaldehyde oxime was obtained as white crystals. Yield: 70%.
Quantity
53.3 g
Type
reactant
Reaction Step One
Quantity
39.1 g
Type
reactant
Reaction Step One
Name
Quantity
79.5 g
Type
solvent
Reaction Step One
Name
Quantity
17.7 g
Type
reactant
Reaction Step Two
Name
Quantity
17.7 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.S(O)(O)(=O)=O.[NH2:16][OH:17].[OH-].[Na+]>O>[CH:1](=[N:16][OH:17])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
53.3 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)=O
Name
Quantity
39.1 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NO
Name
Quantity
79.5 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
17.7 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
17.7 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The formed cinnamaldehyde oxime precipitated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to roomtemperature
FILTRATION
Type
FILTRATION
Details
the crude product was filtered
CUSTOM
Type
CUSTOM
Details
After recrystallization from toluene pure cinnamaldehyde oxime
CUSTOM
Type
CUSTOM
Details
was obtained as white crystals

Outcomes

Product
Name
Type
Smiles
C(C=CC1=CC=CC=C1)=NO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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